3,4-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides This compound is characterized by the presence of methoxy groups at the 3 and 4 positions on the benzene ring, as well as an additional methoxy group on the phenyl ring attached to the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C6H5SO2Cl+C7H9NO→C6H4(OCH3)2SO2NHC6H4(OCH3)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3,4-Dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine: Another compound with similar methoxy substitutions but different pharmacological properties.
Uniqueness
3,4-Dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide is unique due to its specific combination of methoxy and sulfonamide groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H17NO5S |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO5S/c1-19-13-7-5-4-6-12(13)16-22(17,18)11-8-9-14(20-2)15(10-11)21-3/h4-10,16H,1-3H3 |
InChI Key |
ROUDOCUQXBGNCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.